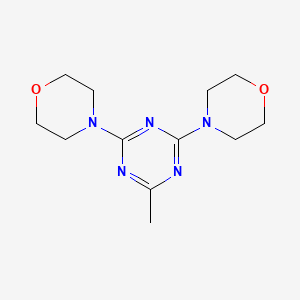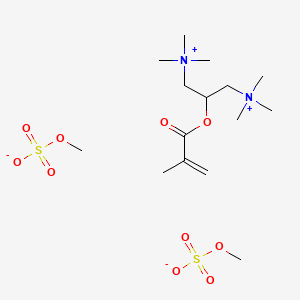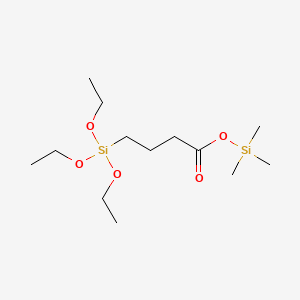![molecular formula C15H12N6O3 B13754498 alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide CAS No. 60871-05-8](/img/structure/B13754498.png)
alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrophenyl group attached to an azo linkage, which is further connected to a benzimidazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-nitroaniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1H-benzimidazole-2-acetamide under controlled conditions to form the azo compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide is used as a precursor in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating infections and cancer. Its unique structure allows for the design of molecules that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its azo linkage imparts vibrant colors, making it suitable for textile and printing applications.
Mechanism of Action
The mechanism of action of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. The nitrophenyl group and azo linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial properties.
2-(2-Nitrophenyl)benzimidazole: Similar structure but lacks the azo linkage.
1H-Benzimidazole-2-acetamide: Lacks the nitrophenyl and azo groups.
Uniqueness: Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide stands out due to its unique combination of a nitrophenyl group, azo linkage, and benzimidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
60871-05-8 |
|---|---|
Molecular Formula |
C15H12N6O3 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide |
InChI |
InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18) |
InChI Key |
UJLHDEXRNCZGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)




![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)





